molecular formula C17H24N4O2 B2577375 3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole CAS No. 2320663-85-0

3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole

Cat. No.: B2577375
CAS No.: 2320663-85-0
M. Wt: 316.405
InChI Key: JMNNPYCBJRXDNI-UHFFFAOYSA-N
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Description

3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole is a synthetic organic compound characterized by a complex molecular structure. It features a pyrimidine moiety attached to a piperidine ring, linked through an oxy-methyl bridge, and capped with an isoxazole unit. This intricate composition endows the compound with unique chemical and biological properties, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

  • Step 1: : Synthesis of 5,6-Dimethylpyrimidin-4-yl from precursor compounds through cyclization.

  • Step 2: : Functionalization of the pyrimidine ring to introduce the oxy-methyl group using suitable alkylating agents.

  • Step 3: : Attachment of the functionalized pyrimidine to piperidine via nucleophilic substitution.

  • Step 4: : Formation of the isoxazole ring through a cyclization reaction involving the piperidine derivative.

  • Step 5: : Final modification to introduce the methyl group on the isoxazole ring.

Industrial Production Methods: : Industrial production follows a streamlined version of the synthetic route with optimized reaction conditions to ensure high yield and purity. Batch reactors and continuous flow systems are employed to scale up the synthesis.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically facilitated by oxidizing agents like permanganate or chromium trioxide.

  • Reduction: : Reduction reactions can occur, particularly in the pyrimidine moiety, using agents like lithium aluminum hydride.

  • Substitution: : The piperidine and pyrimidine rings are susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, chromium trioxide.

  • Reducing Agents: : Lithium aluminum hydride, sodium borohydride.

  • Solvents: : Acetonitrile, dimethyl sulfoxide.

  • Catalysts: : Palladium on carbon for hydrogenation reactions.

Major Products

  • Oxidation: : Formation of hydroxylated derivatives.

  • Reduction: : Generation of reduced pyrimidine compounds.

  • Substitution: : Various substituted derivatives based on the nucleophile used.

Scientific Research Applications

Chemistry: : Used as a reagent in organic synthesis for the development of new molecules and as a building block for more complex structures.

Biology: : Explored for its potential as a biological probe due to its unique structural properties.

Medicine: : Investigated for its pharmacological properties, including potential activity as an enzyme inhibitor or receptor modulator.

Industry: : Applied in the synthesis of advanced materials and specialty chemicals, benefiting from its robust chemical nature.

Mechanism of Action

Mechanism: : The compound interacts with biological targets primarily through binding to specific enzymes or receptors. Its mechanism of action involves the inhibition of enzymatic activity or modulation of receptor function, disrupting normal biochemical pathways.

Molecular Targets

  • Enzymes: : Various hydrolases and oxidoreductases.

  • Receptors: : Certain G protein-coupled receptors (GPCRs) involved in cellular signaling pathways.

Pathways Involved: : Engages in signaling pathways related to cellular metabolism and gene expression regulation.

Comparison with Similar Compounds

Comparison

  • Similar Compounds: : 2-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole, 3-((4-(((6,7-Dimethylpyrimidin-5-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole.

  • Uniqueness: : The specific arrangement of the functional groups and the unique combination of rings make 3-((4-(((5,6-Dimethylpyrimidin-4-yl)oxy)methyl)piperidin-1-yl)methyl)-5-methylisoxazole distinct in its reactivity and biological activity.

In essence, this compound is a compound of great interest due to its sophisticated structure and wide-ranging applications. Its preparation, reactions, and biological interactions make it a valuable subject in both academic and industrial research.

Properties

IUPAC Name

3-[[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methyl]-5-methyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N4O2/c1-12-8-16(20-23-12)9-21-6-4-15(5-7-21)10-22-17-13(2)14(3)18-11-19-17/h8,11,15H,4-7,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMNNPYCBJRXDNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN2CCC(CC2)COC3=NC=NC(=C3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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